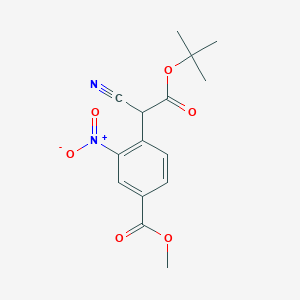

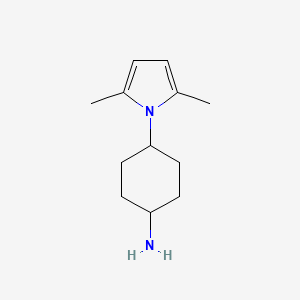

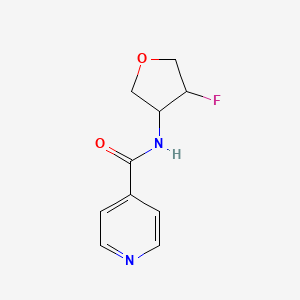

![molecular formula C17H21N5O3 B3012749 8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 864939-82-2](/img/structure/B3012749.png)

8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione" is a derivative of purine, which is a heterocyclic aromatic organic compound. Purine derivatives have been extensively studied due to their wide range of biological activities, including analgesic properties. The compound is likely to possess interesting pharmacological properties due to its structural similarity to other purine derivatives that have been shown to exhibit significant analgesic activity .

Synthesis Analysis

The synthesis of purine derivatives typically involves the modification of the purine ring system. For instance, the introduction of various substituents at different positions on the purine ring can be achieved through methods such as alkylation, which involves the addition of alkyl groups. Methylation is a common form of alkylation, where methyl groups are introduced into the purine structure . The synthesis of the specific compound mentioned would likely involve similar strategies, with particular attention to the introduction of the methoxyethylamino and methylphenylmethyl groups at the appropriate positions on the purine ring.

Molecular Structure Analysis

Purine derivatives exhibit a variety of molecular interactions that contribute to their stability and biological activity. For example, the study of an 8-ethoxyphenyl purine derivative revealed that hydrogen bonding and electrostatic interactions play a significant role in the molecule's crystal packing and stability. The distribution of interaction energies, such as coulombic and dispersion forces, is anisotropic, which could influence the material properties of these molecules . The molecular structure of "8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione" would similarly be characterized by its intermolecular interactions, which could be analyzed through techniques like energy framework analysis and electrostatic potential mapping.

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions, including ionization and methylation. The ionization of purine-6,8-diones, for example, results in the formation of anions predominantly by proton loss from position 9. Methylation reactions can occur at different positions depending on the substituents present and their steric effects. For instance, methylation of monoanions typically proceeds at position 9 unless hindered by a substituent like a 3-methyl group . The chemical reactivity of "8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione" would be influenced by its specific substituents and their positions on the purine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The presence of different substituents affects properties such as solubility, melting point, and biological activity. For example, the analgesic activity of certain purine derivatives was found to be significantly higher than reference drugs, and some compounds also exhibited phosphodiesterase inhibitory activity . The specific physical and chemical properties of "8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione" would need to be determined experimentally, but its structural features suggest potential pharmacological relevance.

科学的研究の応用

Pharmacological Properties and Biological Activities

Analgesic and Anti-inflammatory Effects : Research has shown significant analgesic and anti-inflammatory effects for certain purine derivatives, with some compounds displaying stronger activity than reference drugs in various tests. These findings suggest the potential of these derivatives as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Cardiovascular Activity : Some purine derivatives have been tested for their cardiovascular effects, including antiarrhythmic and hypotensive activity. Certain compounds showed prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting their potential therapeutic applications (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity : A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines revealed that certain derivatives inhibit the growth of Mycobacterium tuberculosis in vitro. These findings suggest their potential as novel drug candidates for treating tuberculosis (Braendvang & Gundersen, 2007).

Antitumor and Vascular Relaxing Effects : Novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been synthesized and examined for their antitumor activity and vascular relaxing effects. This research contributes to the development of new therapeutic agents with potential applications in cancer treatment (Ueda et al., 1987).

Molecular Interactions : A study performed a quantitative analysis on the intermolecular interactions present in a xanthine derivative, revealing an anisotropic distribution of interaction energies. This insight could aid in the design of new materials with specific properties (Shukla et al., 2020).

特性

IUPAC Name |

8-(2-methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-5-4-6-12(9-11)10-22-13-14(19-16(22)18-7-8-25-3)21(2)17(24)20-15(13)23/h4-6,9H,7-8,10H2,1-3H3,(H,18,19)(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZNRMXIHJEFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCOC)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-methoxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

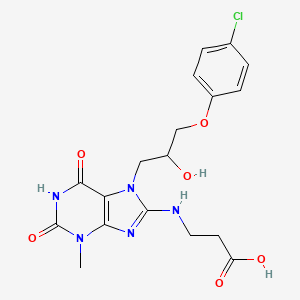

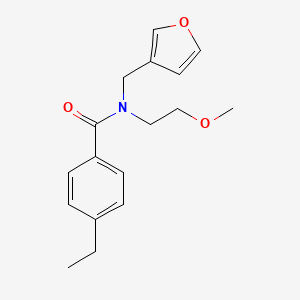

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

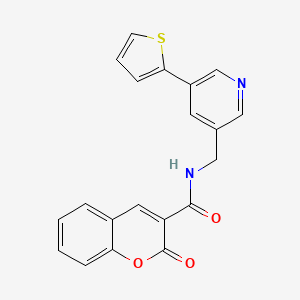

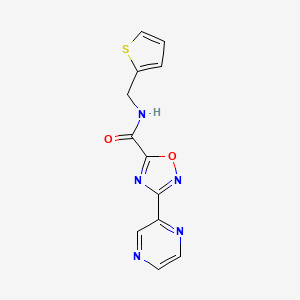

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)

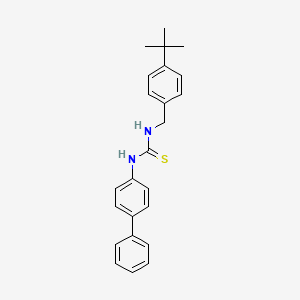

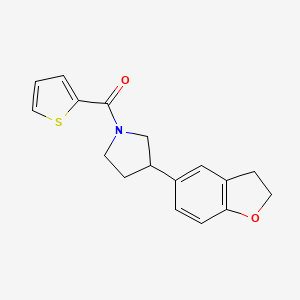

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)